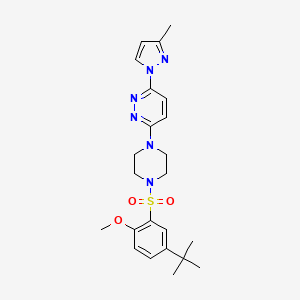

3-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O3S/c1-17-10-11-29(26-17)22-9-8-21(24-25-22)27-12-14-28(15-13-27)33(30,31)20-16-18(23(2,3)4)6-7-19(20)32-5/h6-11,16H,12-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUBWMHKJTYGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C(C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 946305-32-4) is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against specific pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 434.5 g/mol . The structure includes a pyridazine ring, piperazine moiety, and a sulfonamide group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its antimicrobial and cytotoxic properties. Notable findings include:

-

Antitubercular Activity :

- A series of related compounds were tested against Mycobacterium tuberculosis (Mtb), revealing that derivatives with similar structural motifs exhibited significant antitubercular activity. For instance, compounds showed IC50 values ranging from 1.35 to 2.18 μM , indicating strong inhibitory effects on Mtb growth .

- Cytotoxicity :

- Mechanism of Action :

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

Table 1: Comparative Biological Activity of Related Compounds

| Compound ID | IC50 (μM) | IC90 (μM) | Target Pathogen | Cytotoxicity (HEK-293) |

|---|---|---|---|---|

| 6a | 1.35 | 3.73 | M. tuberculosis | Non-toxic (<128 μM) |

| 6e | 2.18 | 40.32 | M. tuberculosis | Non-toxic (<128 μM) |

| IT10 | 2.32 | 7.05 | M. tuberculosis | Non-toxic (>128 μM) |

| NEU-1207 | >300 | N/A | T. brucei | Toxic |

This table summarizes the effectiveness of various compounds related to the target compound in inhibiting Mtb and their cytotoxic effects on human cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s key structural differentiators include:

- Sulfonylated Piperazine: The 4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazine group contrasts with simpler piperazine derivatives, such as 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (), which lacks a sulfonyl group and features a halogenated aryl substituent. The tert-butyl group enhances lipophilicity (predicted logP ~3.5 vs.

- Pyrazole Substituent: The 3-methylpyrazole at the 6-position differs from hydroxyl or acetohydrazide groups in related pyridazinones (e.g., compounds T1–T12 in ), which may influence metabolic stability or target selectivity.

Table 1: Structural Comparison

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the optimal reaction conditions for synthesizing the target compound with high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting solvents (e.g., ethanol or THF), catalysts (e.g., palladium-based catalysts for coupling reactions), and temperature control (60–80°C for condensation reactions). For example, pyrazoline derivatives are synthesized via condensation of hydrazine derivatives with ketones in ethanol under reflux (60–80°C) . Purity can be monitored using HPLC (e.g., 95.5% purity achieved in a similar sulfonamide synthesis ).

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to verify substituent positions and piperazine/pyridazine ring conformations.

- X-ray crystallography for absolute configuration confirmation, as demonstrated in pyrazoline crystal structure analysis .

- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

Q. What analytical methods are recommended for assessing stability under varying storage conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) to evaluate thermal stability (e.g., decomposition points).

- Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products .

- Light sensitivity tests using UV-Vis spectroscopy to monitor photolytic degradation.

Q. How can solubility challenges in pharmacological assays be addressed during early-stage testing?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.

- Adjust pH (e.g., phosphate buffer at pH 7.4) for ionizable groups, as seen in sulfonamide derivatives .

- Preclinical studies may employ surfactants (e.g., Tween-80) for in vivo administration.

Q. What purification techniques are effective for isolating the compound from reaction byproducts?

- Methodological Answer :

- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) for intermediate purification.

- Recrystallization using methanol/water mixtures to isolate crystalline products .

- Membrane filtration (0.22 µm) for sterility in biological assays.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target receptors?

- Methodological Answer :

- Molecular docking (AutoDock Vina) using crystal structures of receptors (e.g., kinases or GPCRs) to identify key interactions (e.g., hydrogen bonds with sulfonyl groups).

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models to correlate substituent effects (e.g., tert-butyl groups) with activity trends.

Q. What experimental designs resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., reference inhibitors).

- Meta-analysis of dose-response curves (EC₅₀/IC₅₀ values) to identify outliers.

- Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate results, as applied in pyrazole derivative studies .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP values, balancing blood-brain barrier penetration and renal clearance.

- Prodrug strategies : Mask sulfonyl groups with ester linkages to enhance oral bioavailability, inspired by benzimidazole prodrugs .

- Microsomal stability assays (human liver microsomes) to identify metabolic hotspots for structural modification.

Q. What strategies validate the compound’s selectivity against off-target receptors?

- Methodological Answer :

- Broad-panel screening (e.g., Eurofins CEREP panel) across 100+ receptors/enzymes.

- CRISPR/Cas9 knockouts of primary targets to confirm mechanism-specific effects.

- Cryo-EM structural analysis to visualize binding modes and off-target interactions .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs with improved efficacy?

- Methodological Answer :

- Scaffold hopping : Replace pyridazine with triazolothiadiazole cores to enhance metabolic stability .

- Substituent scanning : Systematically vary tert-butyl, methoxy, and pyrazole groups to map steric/electronic effects.

- Free-Wilson analysis to quantify contributions of individual substituents to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.